![molecular formula C7H8O4 B14196215 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane] CAS No. 848934-18-9](/img/structure/B14196215.png)
2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] is a complex organic compound characterized by its unique spiro structure, which involves a cyclic arrangement of atoms where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux for 40–60 minutes . This reaction yields high-melting crystalline solids that are soluble in organic solvents like DMSO and DMF but insoluble in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Wissenschaftliche Forschungsanwendungen
2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action for 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] involves its interaction with molecular targets through its spiro structure. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[5H-1,3-dioxolo[4,5-b]pyran-6(3aH),2-oxirane]
- (3AR,4S,6AS)-5-Benzyl-4-Hydroxydihydro-3AH-Spiro[[1,3]Dioxolo[4,5-C]Pyrrole-2,1’-Cyclohexan]-6(6AH)-One
Uniqueness
What sets 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] apart from similar compounds is its specific spiro arrangement and the presence of both dioxolo and oxirane rings
Eigenschaften
CAS-Nummer |
848934-18-9 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
spiro[3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6,2'-oxirane] |
InChI |
InChI=1S/C7H8O4/c1-5-6(10-4-9-5)8-2-7(1)3-11-7/h1,6H,2-4H2 |
InChI-Schlüssel |
UFVAKTYCJDORMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CO2)C=C3C(O1)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


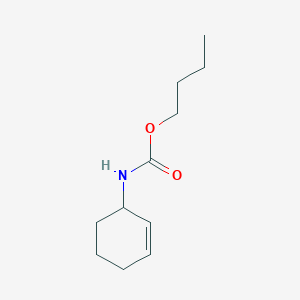
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
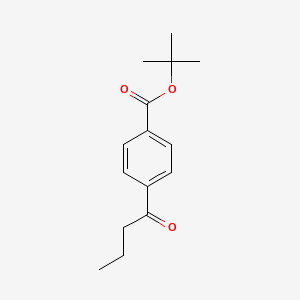
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)
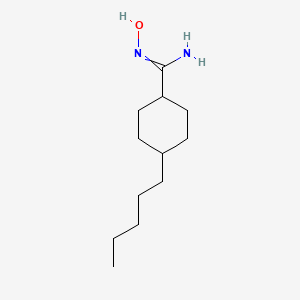
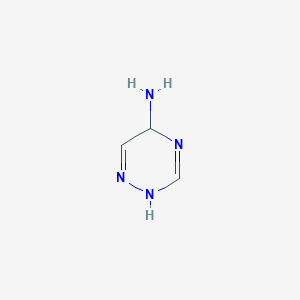
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
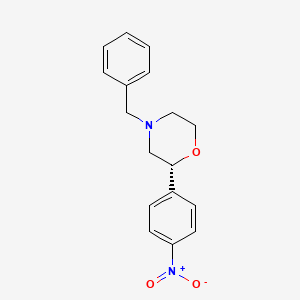
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
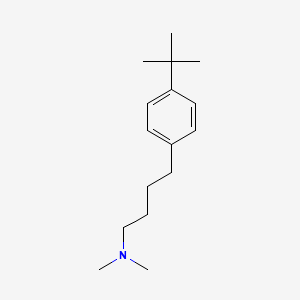
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
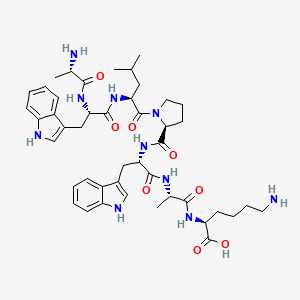
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
